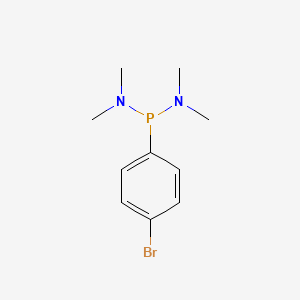

1-(4-Bromophenyl)-N,N,N',N'-tetramethylphosphanediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine is an organophosphorus compound characterized by the presence of a bromophenyl group and a tetramethylphosphanediamine moiety

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds are known to target enzymes like Leishmania major pteridine reductase (LmPTR1) and Plasmodium falciparum .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .

Biochemical Pathways

Compounds with similar structures have been found to interfere with the normal function of specific target proteins, thereby affecting various cellular processes .

Pharmacokinetics

A compound with a similar structure was found to have high gastrointestinal absorption and was able to permeate the blood-brain barrier .

Result of Action

albicans .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine typically involves the reaction of 4-bromophenylamine with tetramethylphosphorus triamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Bromophenyl)pyrrolidin-2-one: Another bromophenyl derivative with different functional groups.

4-Bromophenylacetic acid: Contains a bromophenyl group but differs in its acid functionality.

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with a bromophenyl group.

Uniqueness

1-(4-Bromophenyl)-N,N,N’,N’-tetramethylphosphanediamine is unique due to its combination of a bromophenyl group and a tetramethylphosphanediamine moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biologische Aktivität

1-(4-Bromophenyl)-N,N,N',N'-tetramethylphosphanediamine, also known as a phosphine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including antimicrobial, anticancer, and antioxidant effects, supported by data from various studies.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a tetramethylphosphanediamine backbone. The presence of the bromine atom is crucial as it can enhance the compound's reactivity and biological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of phosphine derivatives, including this compound. The compound has shown promising results against various bacterial strains.

- Study Findings : A study reported that derivatives with a similar structure exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, indicating effective antibacterial properties at low concentrations .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 10 |

Anticancer Activity

The anticancer properties of the compound have been explored in various cancer cell lines. Notably, its efficacy against estrogen receptor-positive breast cancer cells (MCF-7) has been documented.

- Case Study : In vitro studies demonstrated that the compound could induce apoptosis in MCF-7 cells, leading to cell cycle arrest at the G0/G1 phase. The IC50 value was found to be approximately 20 µM, indicating moderate potency compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

Antioxidant Activity

The antioxidant capacity of the compound has also been assessed using various assays, including the DPPH radical scavenging method.

- Research Findings : The compound exhibited a DPPH inhibition rate of 30%, suggesting significant antioxidant activity that could protect cells from oxidative stress .

| Assay Type | Inhibition Rate (%) |

|---|---|

| DPPH Scavenging | 30 |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the bromophenyl and phosphine moieties significantly affect biological activity. The presence of electron-withdrawing groups like bromine enhances antimicrobial and anticancer activities by increasing the electrophilicity of the molecule.

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-7-5-9(11)6-8-10/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBVSJOOWAJUKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(C1=CC=C(C=C1)Br)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.